molecular formula C12H17NO B3335183 2-(Cyclohexyloxy)aniline CAS No. 105973-37-3

2-(Cyclohexyloxy)aniline

Cat. No. B3335183
CAS RN: 105973-37-3
M. Wt: 191.27 g/mol
InChI Key: SSQJMJAWJMYYKO-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)aniline is an organic compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 Da .


Synthesis Analysis

The synthesis of anilines, including this compound, often involves the use of benzene rings as preformed units that are elaborated to build larger molecules . A potentially transformative reaction for making anilines uses light and two transition-metal catalysts . Simple anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 .


Chemical Reactions Analysis

Anilines, such as this compound, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are often produced through reactions that replace a carbon–hydrogen (C–H) bond with a carbon–nitrogen (C–N) bond without disrupting the aromatic system .

It is stored at room temperature .

Scientific Research Applications

Chemical Fixation of CO2

Aniline derivatives, including those related to 2-(Cyclohexyloxy)aniline, have been explored for their potential in chemical fixation of CO2. This approach utilizes carbon dioxide as a C1 feedstock in organic synthesis, providing access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The cyclization of aniline derivatives with CO2 into corresponding functionalized azoles represents a straightforward protocol for synthesizing important natural and biologically active azole derivatives (Vessally et al., 2017).

Synthesis and Biological Properties of 2-(Azolyl)anilines

2-(Azolyl)anilines, which are related to the structural motif of this compound, act as effective nucleophiles in cyclocondensation reactions. These compounds and their derivatives exhibit various biological activities, highlighting their significance in medicinal chemistry and pharmaceutical research (Antypenko et al., 2017).

Analytical and Environmental Applications

The study of aniline derivatives also extends to analytical and environmental applications. Research on the genotoxic activities of aniline and its metabolites, for instance, provides insights into the mechanisms underlying the carcinogenicity of aniline in rats, emphasizing the importance of understanding the environmental and health impacts of chemical compounds (Bomhard & Herbold, 2005).

Material Science and Catalysis

Aniline derivatives are utilized in material science and catalysis, demonstrating their versatility in scientific research. For example, conducting polymer-coated carbon surfaces, which can be achieved through the electropolymerization of aniline, have applications in sensors, batteries, and capacitors, showcasing the integration of organic chemistry with materials science (Ates & Sarac, 2009).

Safety and Hazards

2-(Cyclohexyloxy)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-cyclohexyloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJMJAWJMYYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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